molecular formula C27H24O8 B8804010 (-)-Inosine Dehydroxy-N-(6-iminohexyl)-2,2,2-trifluoroacetamide

(-)-Inosine Dehydroxy-N-(6-iminohexyl)-2,2,2-trifluoroacetamide

Cat. No.: B8804010
M. Wt: 476.5 g/mol
InChI Key: BTKQRBSDABCRCX-DVAKJLRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Inosine Dehydroxy-N-(6-iminohexyl)-2,2,2-trifluoroacetamide is a complex organic compound with a unique structure that includes multiple benzoyloxy groups and a methoxy group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Inosine Dehydroxy-N-(6-iminohexyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by selective benzoylation and methoxylation. The reaction conditions often require the use of catalysts, inert atmospheres, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(-)-Inosine Dehydroxy-N-(6-iminohexyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy or methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

(-)-Inosine Dehydroxy-N-(6-iminohexyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (-)-Inosine Dehydroxy-N-(6-iminohexyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
  • [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate

Uniqueness

(-)-Inosine Dehydroxy-N-(6-iminohexyl)-2,2,2-trifluoroacetamide is unique due to the presence of both benzoyloxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27-/m1/s1

InChI Key

BTKQRBSDABCRCX-DVAKJLRASA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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